The synthesis of KML-29 involves several key steps that utilize advanced organic chemistry techniques. The compound can be synthesized through a series of reactions starting from readily available precursors. One effective method includes the use of a piperidine derivative that undergoes coupling reactions with various aromatic groups to form the desired structure.
These synthetic routes have been optimized for yield and efficiency, showcasing the versatility of KML-29's chemical structure for further modifications or labeling for imaging studies.
KML-29 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
Molecular data indicate that KML-29 has a molecular weight of approximately 471.48 g/mol and exhibits specific stereochemistry that is crucial for its interaction with target enzymes .
KML-29 primarily functions through its inhibition of monoacylglycerol lipase. The compound's mechanism involves reversible binding to the active site of the enzyme, preventing it from hydrolyzing endocannabinoids:
The compound has been shown to have no detectable activity against fatty acid amide hydrolase even at high doses, distinguishing it from other inhibitors like JZL184 .
The mechanism of action for KML-29 revolves around its selective inhibition of monoacylglycerol lipase:
Data from animal studies demonstrate significant improvements in pain response and neuroprotection when treated with KML-29 compared to control groups.
KML-29 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the identity and purity of KML-29 during synthesis .
KML-29 has significant potential applications in scientific research:
KML-29 features a complex molecular architecture centered around a piperidine core substituted at the 4-position with a bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methyl group. This central piperidine nitrogen is functionalized with a 1,1,1,3,3,3-hexafluoroisopropyl carbamate ester moiety [1] [5] [10]. The presence of the highly electron-withdrawing hexafluoroisopropyl (HFIP) group is a critical structural determinant, replacing the p-nitrophenyl group found in earlier inhibitors like JZL184. This modification significantly enhances selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH) [3] [7].
Key physicochemical properties include:
O=C(N1CCC(CC1)C(c1ccc2c(c1)OCO2)(c1ccc2c(c1)OCO2)O)OC(C(F)(F)F)C(F)(F)F
[8] [9].SXHQLPHDBLTFPM-UHFFFAOYSA-N
[1] [8] [9].The crystalline solid is typically stored at -20°C and dissolved in DMSO for experimental use, with recommended stock concentrations prepared at 10-100 mM [1] [10]. Table 1 summarizes the core structural attributes of KML-29.
Table 1: Structural and Physicochemical Properties of KML-29
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₄H₂₁F₆NO₇ | Defines elemental composition and molecular weight (549.42 g/mol) |
Core Structure | Piperidine carbamate with bis(benzodioxolyl)hydroxymethyl group | Provides binding scaffold for MAGL active site |
Key Functional Group | Hexafluoroisopropyl (HFIP) carbamate | Enhances selectivity for MAGL over FAAH; acts as an effective leaving group |
Calculated XLogP | 5.56 | Indicates high lipophilicity, supporting BBB penetration |
Hydrogen Bond Donors | 1 (Hydroxyl group) | Potential for specific interactions with enzyme active site |
Hydrogen Bond Acceptors | 4 (Ester carbonyl, 2 benzodioxole oxygens, carbamate oxygen) | Influences solubility and binding affinity |
Rotatable Bonds | 8 | Contributes to conformational flexibility |
Topological PSA | 86.69 Ų | Impacts membrane permeability and ADME properties |
CAS Number | 1380424-42-9 | Unique chemical identifier |
KML-29 functions as a highly potent and selective carbamate-based inhibitor of monoacylglycerol lipase (MAGL), the primary serine hydrolase responsible for the termination of 2-arachidonoylglycerol (2-AG) signaling within the endocannabinoid system. MAGL catalyzes the hydrolysis of monoacylglycerols, with its most physiologically relevant substrate being 2-AG, the predominant endogenous ligand for cannabinoid receptors (CB1 and CB2) in the brain [3] [6] [7].
Mechanism of Inhibition: KML-29 acts as a covalent, irreversible inhibitor. The carbamate group within its structure reacts with the catalytically essential serine nucleophile (Ser122 in humans, Ser122 in rats, Ser127 in mice) located within the MAGL active site. This reaction results in the formation of a stable carbamylated enzyme complex, effectively blocking the enzyme's ability to hydrolyze its natural substrate, 2-AG [1] [3] [7]. The HFIP-leaving group is crucial for this reaction and contributes significantly to the compound's selectivity profile.
Potency and Selectivity Profile: Biochemical characterization reveals exceptional potency and species-specific variability:
Crucially, KML-29 exhibits remarkable selectivity for MAGL over other endocannabinoid metabolic enzymes. It shows no significant inhibition of FAAH (IC₅₀ > 50,000 nM), the primary enzyme degrading anandamide (AEA) [1] [3] [5]. This selectivity is a defining improvement over earlier MAGL inhibitors like JZL184, which exhibited notable cross-reactivity with FAAH and other serine hydrolases at higher doses [3] [7]. KML-29 also potently blocks 2-AG hydrolysis in vivo (mouse IC₅₀ = 2.5 nM) without affecting AEA hydrolysis (IC₅₀ > 50 µM) [1] [5].
Functional Biochemical Consequences: Inhibition of MAGL by KML-29 produces two primary biochemical outcomes:
Tissue-Specific Effects: KML-29's impact is tissue-dependent, correlating with MAGL expression levels. Table 2 summarizes the effects of acute KML-29 administration on 2-AG levels and related biochemical markers across tissues:
Table 2: Tissue-Specific Biochemical Effects of Acute KML-29 Administration
Tissue | MAGL Expression | Fold Increase in 2-AG | Reduction in AA | Effect on Prostaglandins | Key Receptor Mediation |
---|---|---|---|---|---|
Brain | High | ~5-fold | Significant | Significant decrease (PGE₂) | CB1 (Analgesia), CB2 (Neuroprotection) |
Spinal Cord | Moderate | ~4-fold | Significant | Significant decrease | CB1 (Anti-allodynia) |
Fat | Very High | ~10-fold | Moderate | Moderate decrease | CB1/CB2 (Metabolic regulation) |
Liver | High | ~2-fold | Moderate | Minimal change | Limited cannabinoid receptor density |
Spleen | Low/Moderate | ~1.5-fold | Minimal | Minimal change | CB2 (Immunomodulation potential) |
Muscle | Low | Minimal change | Minimal | No change | Limited functional impact |
Neuron-Glia Crosstalk: The neuroprotective effects of KML-29 are significantly influenced by interactions between neurons and glial cells, particularly microglia. In neuron-enriched cultures, MAGL inhibition by KML-29 can paradoxically increase neuronal death risk. However, in the presence of glial cells (mixed cultures), KML-29 is neuroprotective. This protection is mediated specifically by cannabinoid type 2 (CB2) receptors expressed on microglia. Blocking CB2 receptors abolishes the protective effect of KML-29 in mixed cultures, while modulation of CB1 receptors has no significant impact on neuronal survival under these conditions [6]. This highlights the critical role of microglial CB2 receptors in mediating the beneficial neuron-glia interactions facilitated by MAGL inhibition.
KML-29 emerged from a focused medicinal chemistry effort to develop MAGL inhibitors with superior selectivity profiles compared to first-generation compounds. It was first reported in 2012 by Chang et al. as part of a series of piperidine carbamates designed to replace the p-nitrophenyl leaving group of inhibitors like JZL184 with alternative electrophiles [3] [7]. The HFIP group was identified as optimal, leading to KML-29 which demonstrated drastically reduced off-target activity against FAAH and other serine hydrolases while maintaining high MAGL potency [1] [3] [7].
Overcoming JZL184 Limitations: The development of KML-29 was driven by the pharmacological drawbacks associated with chronic, high-dose administration of JZL184:
KML-29 was specifically engineered to mitigate these issues. Its exceptional selectivity for MAGL over FAAH (>10,000-fold) prevents the simultaneous elevation of both 2-AG and AEA, which is implicated in the undesirable side effects of dual inhibition [3]. Preclinical studies confirmed that KML-29, even at high doses (40 mg/kg, ip), did not induce the classic cannabinoid tetrad of effects (hypolocomotion, catalepsy, hypothermia, analgesia in acute pain tests) associated with direct CB1 agonists or dual MAGL/FAAH inhibitors [3] [6] [7].
Pharmacological Significance and Research Applications: Licensed from The Scripps Research Institute [1] [5], KML-29 has become a cornerstone research tool for investigating MAGL-specific biology. Its pharmacological significance stems from its ability to:
Table 3: Key Developments and Applications of KML-29 in Preclinical Research
Aspect | Development/Application | Significance/Outcome |
---|---|---|
Origin & Design | Developed by Chang et al. (2012); HFIP group replacement strategy | Achieved high potency (nM IC₅₀) and exceptional selectivity for MAGL over FAAH (>10,000-fold) |
Key Improvement | Overcoming JZL184 limitations | No significant CB1 downregulation/desensitization with chronic dosing; minimal cannabimimetic side effects |
Licensing | Licensed from The Scripps Research Institute | Commercial availability for research (Tocris, R&D Systems, Apexbt) |
Pain Research | Combination therapy with gabapentin (neuropathic pain models) | Additive/synergistic anti-allodynia; reduced tolerance development; CB1 and non-CB1 mechanisms involved |
Neuroprotection | PET imaging in MCAO stroke model | Reduced loss of MAGL+ neurons (striatum); attenuated microglial activation (TSPO signal) |
Mechanism Elucidation | Neuron-glia crosstalk studies | Identified critical role of microglial CB2 receptors in mediating neuroprotection under MAGL inhibition |
Inflammation Research | Reduction of CNS AA and prostaglandins | Validated MAGL as a key controller of neuroinflammatory eicosanoid production |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0